molecular formula Unknown B1194441 LY3007113

LY3007113

货号: B1194441
分子量: 0.0
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

LY3007113 is an orally active p38 mitogen-activated protein kinase (MAPK) inhibitor with potential immunomodulating, anti-inflammatory, and antineoplastic activity. Upon administration, this compound inhibits the activity of p38, thereby preventing p38 MAPK-mediated signaling. This may result in the inhibition of the production of proinflammatory cytokines and the induction of tumor cell apoptosis. p38 MAPK, a serine/threonine protein kinase often upregulated in cancer cells, plays a crucial part in the production of a variety of cytokines involved in inflammation and cellular proliferation such as tumor necrosis factor (TNF) and interleukin (IL)-1 and -6. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).

科学研究应用

Introduction to LY3007113

This compound is an orally active inhibitor of p38 mitogen-activated protein kinase (MAPK), which plays a significant role in various cellular processes, including inflammation and tumorigenesis. This compound has garnered attention due to its potential applications in treating advanced cancers, particularly through its immunomodulating and anti-inflammatory properties. The following sections will delve into the scientific research applications of this compound, supported by comprehensive data tables and documented case studies.

Phase 1 Clinical Trials

A pivotal phase 1 clinical trial was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound in patients with advanced cancer. The study involved two parts: dose escalation (Part A) and dose confirmation (Part B). Patients received varying doses of this compound every 12 hours over a 28-day cycle.

Key Findings:

  • Maximum Tolerated Dose (MTD): The MTD was established at 30 mg every 12 hours.
  • Adverse Events: Common treatment-related adverse events included tremors, rash, stomatitis, and fatigue. Notably, grade ≥ 3 adverse events included upper gastrointestinal hemorrhage and increased hepatic enzyme levels .
  • Tumor Response: Among 27 evaluable patients in Part B, the best overall response was stable disease in three patients .

Pharmacokinetics

The pharmacokinetic profile of this compound revealed an approximately dose-proportional increase in exposure with time-independent pharmacokinetics after repeated dosing. The mean half-life was approximately 10 hours, indicating that the compound could maintain therapeutic levels over extended periods .

Pharmacokinetic Parameter Value
Mean tmaxt_{max}~2 hours
Estimated t1/2t_{1/2}~10 hours
Apparent Clearance14 L/h
Volume of Distribution179 L

Preclinical Studies

Preclinical studies have demonstrated the efficacy of this compound in various cancer models:

  • In vitro Studies: this compound inhibited phosphorylation of MAPKAP-K2 in HeLa cells, indicating its intracellular activity.
  • In vivo Studies: In mouse models, the compound exhibited significant inhibition of p-MAPKAP-K2 in peripheral blood and human glioblastoma tumors. Additionally, it showed activity against xenograft models of human ovarian and kidney cancers as well as leukemia .

Case Studies

  • Patient with Renal Cell Carcinoma:
    • Received three cycles of treatment.
    • Notable stability in disease progression observed.
  • Patients with Pancreatic Adenocarcinoma:
    • Three patients continued treatment beyond initial assessments due to perceived clinical benefit.

These case studies highlight the potential for this compound to provide clinical benefits in specific patient populations despite the challenges associated with dose-limiting toxicities .

属性

分子式

Unknown

分子量

0.0

IUPAC 名称

Unknown

外观

Solid powder

纯度

>98%

保质期

>5 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

LY3007113;  LY-3007113;  LY 3007113.

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。